

Fosmetpantotenate Phase III FORT Clinical Trial Failure: A Technical Analysis

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Compound of Interest					
Compound Name:	Fosmetpantotenate				
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Technical Support Center

This document provides a technical overview of the **Fosmetpantotenate** Phase III FORT clinical trial, with a focus on the reasons for its failure. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the Fosmetpantotenate Phase III FORT clinical trial?

A1: The primary objective of the FORT trial was to assess the efficacy and safety of **fosmetpantotenate** as a potential disease-modifying therapy in patients with Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1][2][3]

Q2: Why did the FORT clinical trial fail?

A2: The Phase III FORT clinical trial for **fosmetpantotenate** failed because it did not meet its primary and secondary efficacy endpoints.[4][5] Specifically, there was no statistically significant difference observed between the **fosmetpantotenate** treatment group and the placebo group in the predefined measures of clinical outcome.

Q3: What were the specific primary and secondary endpoints of the trial?

A3:



- Primary Endpoint: The primary endpoint was the change from baseline in the Pantothenate Kinase-Associated Neurodegeneration-Activities of Daily Living (PKAN-ADL) scale total score over a 24-week double-blind treatment period.
- Secondary Endpoint: The secondary endpoint was the change from baseline in the Unified Parkinson's Disease Rating Scale Part III (UPDRS Part III) motor examination score over the same 24-week period.

Q4: Was the drug candidate, **fosmetpantotenate**, found to be unsafe?

A4: No, the investigational drug was reported to be generally safe and well-tolerated by the patients participating in the trial. The failure was related to a lack of efficacy, not safety concerns.

Troubleshooting Guide: Understanding the Trial's Outcome

This section provides a more in-depth analysis for researchers encountering unexpected clinical trial outcomes.

Issue: Investigational drug with a plausible mechanism of action fails to demonstrate efficacy in a Phase III trial.

Possible Causes and Explanations:

- Flawed Clinical Trial Design: A major contributor to Phase III failures can be flaws in the clinical trial design itself.
- Inadequate Endpoint Selection: The chosen primary and secondary endpoints may not have been sensitive enough to detect a true treatment effect. The PKAN-ADL scale was a novel, patient-reported outcome measure developed specifically for this trial. While validated, its sensitivity to change over a 24-week period in this specific patient population might have been a limiting factor.
- Patient Population Heterogeneity: PKAN is a disease with variable clinical phenotypes, which can introduce significant variability in treatment response and make it difficult to demonstrate a statistically significant effect.



• Insufficient Treatment Duration: The 24-week treatment period may have been too short to observe meaningful clinical benefits in a slowly progressing neurodegenerative disease like PKAN.

Data Presentation

Table 1: Key Parameters of the Fosmetpantotenate FORT Clinical Trial

Parameter Description		
Drug Candidate	Fosmetpantotenate	
Disease Indication	Pantothenate Kinase-Associated Neurodegeneration (PKAN)	
Phase	III	
Trial Name	FORT	
Number of Patients	84	
Treatment Groups	Fosmetpantotenate vs. Placebo (1:1 randomization)	
Dosage	300 mg of fosmetpantotenate administered three times daily	
Treatment Duration	24 weeks	
Primary Endpoint	Change from baseline in the PKAN-ADL scale	
Secondary Endpoint	Change from baseline in the UPDRS Part III score	

Table 2: Summary of Efficacy Results



Endpoint	Fosmetpantote nate Group (Mean ± SD)	Placebo Group (Mean ± SD)	p-value	Outcome
PKAN-ADL at Baseline	28.2 ± 11.4	27.4 ± 11.5	-	-
PKAN-ADL at 24 Weeks	26.9 ± 12.5	24.5 ± 11.8	0.9115	Failed to Meet Endpoint
UPDRS Part III	Not explicitly reported in provided results	Not explicitly reported in provided results	Not Met	Failed to Meet Endpoint

Experimental Protocols

FORT Trial Methodology

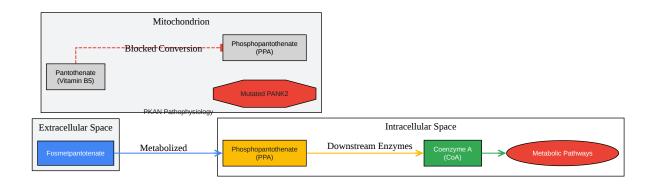
The FORT trial was a Phase 3, randomized, double-blind, placebo-controlled, multicenter study.

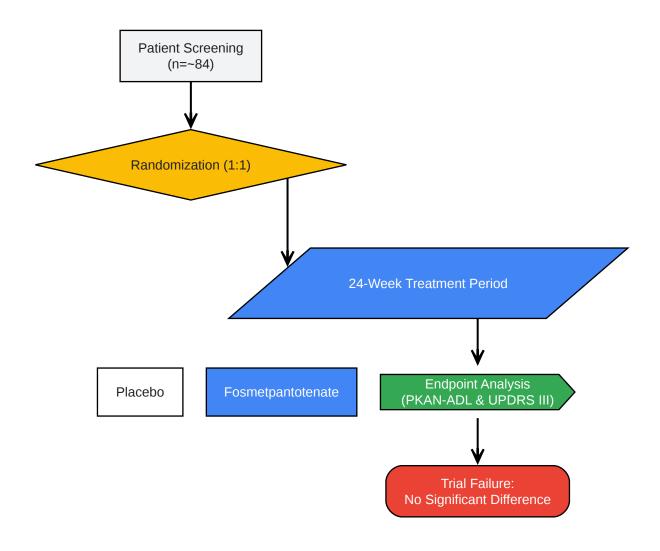
- Patient Population: The trial enrolled 84 patients aged 6 to 65 years with a confirmed diagnosis of PKAN due to mutations in the PANK2 gene.
- Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either
 fosmetpantotenate or a matching placebo. Both patients and investigators were blinded to
 the treatment allocation.
- Treatment Administration: Fosmetpantotenate was administered orally at a dose of 300 mg three times a day for 24 weeks.
- Efficacy Assessments: The primary efficacy endpoint, the change in the PKAN-ADL total score, and the secondary endpoint, the change in the UPDRS Part III score, were assessed at baseline and at various time points throughout the 24-week treatment period.

Visualizations

Signaling Pathway of Fosmetpantotenate











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